molecular formula C10H24Cl2N2 B1383325 N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride CAS No. 1803586-73-3

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride

Cat. No. B1383325
M. Wt: 243.21 g/mol
InChI Key: RWOLHFRKZYYDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including a structural formula, a stick diagram, or a 3D model.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents used, the conditions of the reaction (such as temperature and pressure), and the yield of the product.



Molecular Structure Analysis

This involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It would include the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. It could also include its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new 1,1-dimethylpropargylamine surrogates, including compounds similar to N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride, has been achieved with moderate yields. These compounds were further converted into ethynyl-extended 1-aminocyclopropanecarboxylic acids and made available as N-Fmoc-protected derivatives (Kozhushkov et al., 2010).
  • The chemical synthesis of unusual heterocycles involving amines similar to the compound has been reported. These syntheses yield compounds with potential applications in various fields of chemistry (Majumdar & Samanta, 2001).

Supramolecular Chemistry

  • Studies on hydrogen bonding and supramolecular structures involving 2-aminoheterocyclic compounds provide insight into the potential uses of similar amines in forming supramolecular architectures. This research is significant for understanding the binding mechanisms in complex molecular systems (Jin et al., 2011).

Heterocyclic Compound Synthesis

  • Research on the synthesis of biologically relevant nitrogen-containing heterocyclic compounds using N-derivatives of amines like N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride highlights the broad synthetic flexibility of these compounds. Such research is crucial for developing new pharmaceuticals and other nitrogen-rich materials (Piens et al., 2016).

Amine Chemistry and Applications

  • The synthesis and applications of 2-aminomethyl-3-benzyl-5,5-dimethylcyclohexanones, which are structurally similar to the compound of interest, have been explored. Such studies are valuable in the field of analgesic drug development (Kato et al., 1983).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and reactivity. It would also include precautions that need to be taken when handling the compound and procedures for its safe disposal.


Future Directions

This would involve a discussion of potential future research directions. For example, if the compound is a drug, future directions could include clinical trials to test its efficacy and safety in humans. If it’s a new material, future research could explore its potential applications.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N'-methyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-9-3-5-10(6-4-9)12(2)8-7-11;;/h9-10H,3-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOLHFRKZYYDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride
Reactant of Route 4
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride
Reactant of Route 6
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.